molecular formula C15H20N2O3 B12315229 tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate

Cat. No.: B12315229
M. Wt: 276.33 g/mol
InChI Key: QPABEEHUBAPXEL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is a sophisticated chemical intermediate of significant interest in modern drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) (source) . This compound serves as a versatile linker component, connecting an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting moiety. The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic peptide turn structures and engage in critical hydrogen-bonding interactions, making it a valuable fragment for targeting protein-protein interfaces (source) . Its incorporation into PROTAC designs is aimed at facilitating the degradation of challenging drug targets, such as those involved in oncology and neurodegenerative diseases. The tert-butyloxycarbonyl (Boc) protecting group allows for straightforward deprotection under mild acidic conditions, enabling efficient sequential synthesis of complex heterobifunctional molecules. Researchers utilize this building block to develop novel degrader molecules for probing disease biology and validating new therapeutic strategies.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-10-4-5-11-6-7-16-13(18)12(11)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

QPABEEHUBAPXEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CCNC2=O)C=C1

Origin of Product

United States

Preparation Methods

Core Structure Formation via Pictet-Spengler Reaction

The 1,2,3,4-tetrahydroisoquinolin-7-one core is often synthesized using the Pictet-Spengler reaction, a condensation between β-phenylethylamine derivatives and carbonyl compounds. For example:

  • Starting Materials : 7-nitrohomophthalic anhydride reacts with amines to form intermediates.
  • Reduction Step : Nitro groups are reduced to amines using hydrogen and palladium catalysts (e.g., 10% Pd/C in methanol) to yield 7-amino-3,4-dihydroisoquinolin-1-one derivatives.
  • Functionalization : The amine intermediate undergoes further reactions with isocyanates (e.g., 4-acetylphenyl isocyanate) in benzene with DIPEA as a base to form urea derivatives.

Table 1: Key Reaction Conditions for Core Formation

Step Reagents/Conditions Yield (%) Reference
Nitro Reduction H₂, 10% Pd/C, MeOH, 25°C 85–92
Urea Formation 4-Acetylphenyl isocyanate, DIPEA, benzene 75–80

Boc Protection and Carbamate Synthesis

The methylcarbamate group is introduced via Boc protection, a widely used strategy for amine protection in peptide synthesis:

  • Amine Activation : The amine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Methyl Group Introduction : Alkylation with methyl iodide or methyl triflate under phase-transfer catalysis (e.g., tetrabutylammonium bromide) yields the methylcarbamate.

Table 2: Boc Protection and Alkylation Conditions

Step Reagents/Conditions Yield (%) Reference
Boc Protection Boc₂O, TEA, DCM, 0–20°C 90–95
Methyl Alkylation CH₃I, TBAI, Cs₂CO₃, DMF, 60°C 80–85

Alternative Routes: Palladium-Catalyzed Coupling

For complex substrates, palladium-mediated cross-coupling reactions enable direct functionalization:

  • Bromide Intermediate : tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903555-98-6) undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst.
  • Cyanation : Bromide intermediates are converted to nitriles using Zn(CN)₂ in DMF at 110°C, followed by purification via silica gel chromatography.

Table 3: Palladium-Catalyzed Functionalization

Reaction Type Reagents/Conditions Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, DMF, 110°C 47–94
Cyanation Zn(CN)₂, DMF, 110°C 70–90

Optimization of Reaction Conditions

Solvent Selection and Base Efficiency

  • Boc Protection : Anhydrous ethyl acetate is preferred over DCM to minimize side reactions.
  • Phase-Transfer Catalysis : Tetrabutylammonium iodide (TBAI) enhances alkylating agent solubility, improving yields in methylations.

Chiral Resolution and Stereocontrol

  • Enantiomeric Purity : Racemic mixtures are resolved using chiral columns (e.g., ChiralPak T101) with isopropyl alcohol/acetonitrile (10:90).
  • Yield vs. Purity : Higher enantiomeric excess (e.g., αD = ±77.52°) correlates with optimized column parameters.

Challenges and Solutions

Viscosity Management in Industrial Scales

  • Problem : High base-to-solvent ratios (e.g., triethylamine:acetonitrile = 1:3.3) lead to viscous reaction mixtures.
  • Solution : Neutral reagents (e.g., non-salt forms of intermediates) reduce viscosity, improving stirring efficiency.

Scalability of Boc-Protected Intermediates

  • Batch Processing : Boc-protected amines are stable under inert atmospheres, enabling large-scale syntheses.
  • Purification : Silica gel chromatography (e.g., ethyl acetate/hexanes) isolates pure products with >90% yield.

Comparative Analysis of Key Methods

Table 4: Method Comparison

Method Advantages Limitations
Pictet-Spengler High yield, scalable Requires nitro reduction step
Boc Protection Mild conditions, high purity Limited to primary amines
Palladium Catalysis Diverse functionalization High catalyst cost, air sensitivity

Chemical Reactions Analysis

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The synthesis typically involves the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine under inert conditions to prevent side reactions. The progress can be monitored using thin-layer chromatography, and purification is usually achieved through column chromatography.

Biological Applications

Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown it to be effective against Escherichia coli and Bacillus cereus, suggesting its potential as an antimicrobial agent .

Anticancer Activity : The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate enzyme activities related to cancer pathways. This modulation can influence critical signaling pathways involved in cancer progression, making it a candidate for further therapeutic development .

Case Studies

Antimicrobial Evaluation : In a study focused on evaluating various carbamate derivatives for antibacterial activity, this compound demonstrated significant effectiveness against E. coli and B. cereus, indicating its potential for development as an antimicrobial agent .

Cancer Research : Another investigation assessed the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study highlighted its potential as a therapeutic candidate for targeting specific types of cancer through enzyme inhibition .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Carbamate-Protected Tetrahydroisoquinoline Derivatives

The Boc group in this compound distinguishes it from other protective carbamates, such as benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) . Key differences include:

Property Boc-Protected Derivative (This Compound) Cbz-Protected Analog Fmoc-Protected Analog
Deprotection Method Acidic (e.g., TFA) Hydrogenolysis (H₂/Pd-C) Basic (e.g., piperidine)
Stability Stable under basic conditions Sensitive to reducing agents Labile in basic conditions
Molecular Weight 276.33 g/mol ~268 g/mol (estimated) ~297 g/mol (estimated)

The Boc group’s acid-labile nature makes this compound preferable in synthetic routes requiring orthogonal protection strategies.

Tetrahydroisoquinolinone Derivatives Without Carbamate Groups

Removing the Boc-carbamate moiety yields 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanamine, which lacks the steric bulk of the tert-butyl group. This increases hydrophilicity but reduces stability during amine-involving reactions. For example:

Property This Compound (With Boc) Free Amine Analog
Water Solubility Low (tert-butyl hydrophobic) Moderate to High
Synthetic Utility Protected amine for stepwise synthesis Reactive but requires in-situ protection

Alternative Scaffolds: Isoquinoline vs. Quinoline

For instance:

Property Tetrahydroisoquinolinone (This Compound) Quinoline Derivative
Aromaticity Partially saturated Fully unsaturated
Dipole Moment Higher (due to carbonyl) Lower
Bioactivity Relevance Common in CNS-targeting molecules Antimalarial/anticancer scaffolds

Stability and Reactivity

The Boc group’s stability under basic conditions allows this compound to endure nucleophilic environments, unlike Fmoc-protected analogs. However, its acid sensitivity necessitates careful handling in acidic reaction steps.

Solubility and Handling

The compound’s low water solubility (inferred from tert-butyl hydrophobicity) may limit its application in aqueous-phase reactions. Derivatives with polar groups (e.g., hydroxyl or carboxyl) exhibit improved solubility but require additional protection steps.

Biological Activity

Introduction

tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is an organic compound classified as a carbamate. Its unique structure, featuring a tert-butyl group and a tetrahydroisoquinoline moiety, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The compound's structure contributes to its interactions with biological systems.

PropertyValue
CAS Number1461715-67-2
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.33 g/mol
Purity90%

Synthesis

The synthesis of this compound typically involves the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under inert conditions to minimize side reactions and is monitored using thin-layer chromatography for progress assessment.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

Antimicrobial Activity

Studies suggest that this compound may inhibit the growth of various microbial strains. The mechanism could involve the interaction with microbial enzymes or receptors essential for their survival.

Anticancer Activity

The compound shows promise as an anticancer agent by potentially targeting specific enzymes involved in cancer cell proliferation. For instance, it may interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .

The mechanism of action involves the formation of covalent bonds between the carbamate group and nucleophilic sites on enzymes or receptors. This interaction may modulate their activity and influence cellular processes through the tetrahydroisoquinoline moiety .

Research Findings

Several studies have investigated the biological activities and mechanisms of action of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains in vitro.
  • Anticancer Studies : Another research focused on its effects on cancer cell lines showed that the compound significantly reduced cell viability through apoptosis induction.
  • Enzyme Interaction Studies : Investigations into its interaction with TS revealed that it could act as an inhibitor, disrupting DNA synthesis in cancer cells.

Case Studies

Study TypeFindings
AntimicrobialInhibition of bacterial growth; effective against Gram-positive bacteria.
AnticancerInduced apoptosis in cancer cell lines; reduced proliferation rates.
Enzyme InteractionInhibition of thymidylate synthase activity observed in vitro .

This compound demonstrates significant potential as a therapeutic agent due to its antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and interactions with biological targets will be crucial for exploring its applications in drug development.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate?

The compound is synthesized via carbamate formation using tert-butyl carbamate-protected intermediates. A representative procedure involves:

  • Reaction Conditions : Room temperature, using phenylformamido esters as starting materials.
  • Purification : Flash column chromatography with a gradient of 0–50% ethyl acetate in petroleum ether, yielding ~42% pure product .
  • Key Steps : Protection of the amine group with a tert-butyloxycarbonyl (Boc) moiety, followed by cyclization to form the tetrahydroisoquinoline core.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δH 7.82 ppm for aromatic protons, δC 164.02 ppm for the carbonyl group) confirm regiochemistry and functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Experimental m/z values (e.g., [M+H]⁺ observed at 277.1558 vs. calculated 277.1547) validate molecular formula and purity .
  • Coupling Constants : J values in NMR (e.g., J = 16.0 Hz for vicinal protons) provide stereochemical insights .

Q. What purification strategies are effective for isolating tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate?

  • Flash Chromatography : Optimal separation is achieved using ethyl acetate/petroleum ether gradients, which resolve polar byproducts .
  • Solvent Selection : Ethyl acetate’s moderate polarity prevents co-elution of Boc-protected intermediates with unreacted starting materials.

Advanced Research Questions

Q. How can synthetic yields be improved for the carbamate formation step?

Yield optimization strategies include:

  • Catalytic Additives : Employing DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
  • Temperature Control : Conducting reactions under reflux (e.g., in THF or DCM) to enhance reaction kinetics .
  • Stoichiometric Adjustments : Using excess Boc anhydride (1.5–2.0 equiv.) to drive the reaction to completion .

Q. How should researchers resolve discrepancies between theoretical and experimental NMR data during structural elucidation?

  • Solvent Effects : Verify solvent peaks (e.g., DMSO-d6 at δH 2.50 ppm) and adjust referencing .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .
  • Dynamic Effects : Assess exchange broadening in NH or OH protons (e.g., δH 6.96 ppm for the carbamate NH) to confirm hydrogen bonding .

Q. What mechanistic insights explain the stability of the Boc-protected intermediate under acidic/basic conditions?

  • Acid Sensitivity : The Boc group is cleaved under strong acids (e.g., TFA) via carbocation formation, but remains stable in mild acidic/basic conditions (pH 4–9) .
  • Steric Protection : The tert-butyl group shields the carbamate carbonyl from nucleophilic attack, enhancing stability during storage and reactions .

Q. How can the compound’s reactivity be tailored for applications in medicinal chemistry?

  • Functional Group Compatibility : The Boc group is orthogonal to amines, enabling selective deprotection in multi-step syntheses .
  • Derivatization : The 1-oxo group can undergo nucleophilic addition (e.g., Grignard reactions) or reductive amination to generate diverse analogs .

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